molecular formula C14H19ClN2O B13577277 2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamidehydrochloride

2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamidehydrochloride

Cat. No.: B13577277
M. Wt: 266.76 g/mol
InChI Key: YMKITLJVDNEXHP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride: is a chemical compound with the following IUPAC name: 2-cyclopropyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . Its molecular formula is C₁₂H₁₃NO·HCl , and its molecular weight is approximately 223.7 g/mol . This compound belongs to the class of tetrahydroisoquinoline derivatives.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring. Subsequent acetylation of the amine group yields the final product.

Reaction Conditions:: The cyclization step typically employs suitable reagents and conditions, such as acid-catalyzed cyclization or metal-catalyzed intramolecular reactions. The acetylation reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: Nucleophilic substitution reactions at the acetamide nitrogen are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Neuroscience Research: Its tetrahydroisoquinoline core is relevant to neurotransmitter systems.

    Biological Studies: Researchers explore its interactions with receptors and enzymes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, compounds with related structures include tetrahydroisoquinolines and acetamides. the cyclopropyl substitution in this compound sets it apart.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-14(8-10-4-5-10)16-13-3-1-2-11-6-7-15-9-12(11)13;/h1-3,10,15H,4-9H2,(H,16,17);1H

InChI Key

YMKITLJVDNEXHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NC2=CC=CC3=C2CNCC3.Cl

Origin of Product

United States

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